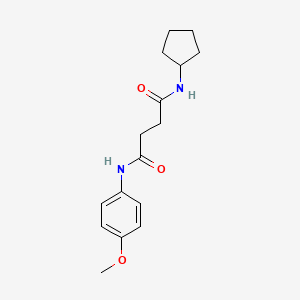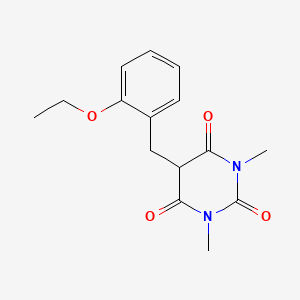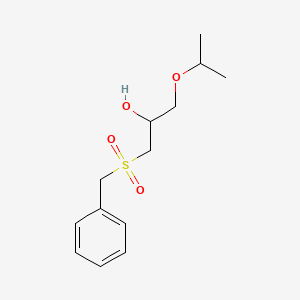
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. This compound has also been found to decrease drug-seeking behavior in animal models of addiction. Additionally, this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This leads to a decrease in excitatory activity in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and increased levels of GABA can lead to a decrease in excitatory activity in the brain. This can help to reduce seizures and anxiety, and may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide is a useful tool for studying the role of GABA transaminase in neurological and psychiatric disorders. It is a potent and selective inhibitor of this enzyme, which allows researchers to manipulate GABA levels in the brain. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, this compound may have off-target effects on other enzymes or receptors in the brain, which could complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopentyl-N'-(4-methoxyphenyl)succinamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another direction is to investigate the effects of this compound on other neurotransmitter systems, such as dopamine or serotonin. Additionally, further studies are needed to determine the long-term effects of this compound on the brain, and to evaluate its potential as a therapeutic agent for various neurological and psychiatric disorders.
Synthesemethoden
N-cyclopentyl-N'-(4-methoxyphenyl)succinamide can be synthesized by reacting cyclopentylamine with 4-methoxyphenylsuccinic anhydride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(4-methoxyphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-8-6-13(7-9-14)18-16(20)11-10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRTESRBLFUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)



![4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5001754.png)

![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![4-allyl-1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxybenzene](/img/structure/B5001807.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5001818.png)

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5001837.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5001847.png)